molecular formula C20H14FN3O4 B10946330 N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide

N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide

Cat. No.: B10946330
M. Wt: 379.3 g/mol
InChI Key: DKSBIXNHFNOQJK-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide is a complex organic compound with the molecular formula C20H14N4O6 It is known for its unique structural properties, which include a fluorophenyl group and a nitrobenzoyl group

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Amidation: The formation of an amide bond between the nitrobenzoyl group and the fluorophenyl group.

The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the fluorophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H14FN3O4

Molecular Weight

379.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide

InChI

InChI=1S/C20H14FN3O4/c21-14-8-10-15(11-9-14)22-20(26)17-6-1-2-7-18(17)23-19(25)13-4-3-5-16(12-13)24(27)28/h1-12H,(H,22,26)(H,23,25)

InChI Key

DKSBIXNHFNOQJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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